1,3-Thiazinane hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

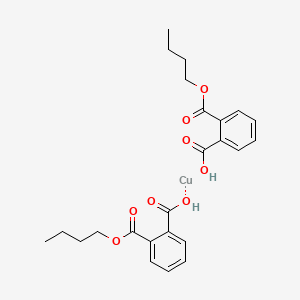

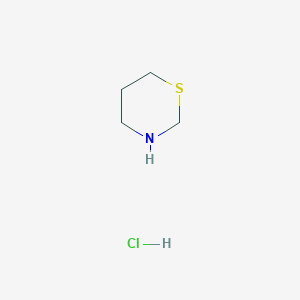

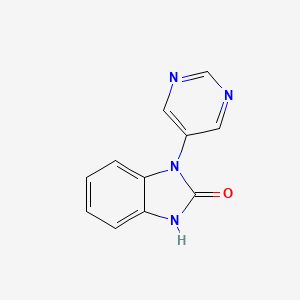

1,3-Thiazinane hydrochloride is a chemical compound with the molecular weight of 139.65 . It is a derivative of thiazinane, a fully saturated six-membered heterocyclic compound containing nitrogen and sulfur .

Synthesis Analysis

The synthesis of thiazinane derivatives has been explored in various studies . One method involves the treatment of certain compounds with 1-bromo-3-chloropropane in DMF and in the presence of K2CO3, which results in the formation of six-membered cyclic sulfamoyl acetamide esters . These esters can then be hydrolyzed using methanolic KOH to yield intermediates, which can be coupled with other compounds under certain conditions to yield 2-substituted-1,2-thiazinane-6-carboxamide-1,1-dioxide .

Molecular Structure Analysis

1,3-Thiazinane is a fully saturated thiazine six-membered ring containing two hetero-atoms, nitrogen and sulfur . The structure of this compound is not explicitly mentioned in the search results.

Chemical Reactions Analysis

The chemical reactivity of thiazinane derivatives has been studied, with a focus on synthetic approaches . For instance, upon treatment with 1-bromo-3-chloropropane in DMF and in the presence of K2CO3, six-membered cyclic sulfamoyl acetamide esters are formed . These esters can then be hydrolyzed using methanolic KOH .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 139.65 . The boiling point of 1,3-Thiazinane is 56-58 °C at a pressure of 8 Torr .

Wissenschaftliche Forschungsanwendungen

Chemistry and Synthesis

- Synthesis and Chemical Reactivity : Thiazinanes, a category of heterocyclic compounds including 1,3-Thiazinane, are known for their potential in disease treatment. Their derivatives have shown promise in various applications, such as anti-HIV drugs and analgesics. The chemistry of these compounds focuses on synthetic approaches and their reactivity, which is crucial for developing new therapeutic agents (Hassan et al., 2020).

Therapeutic Research

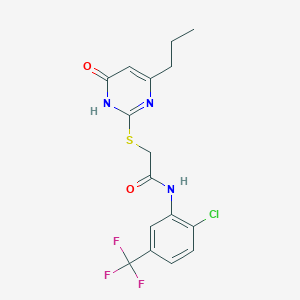

Alzheimer's Disease Treatment : A derivative of 1,3-Thiazinane, Verubecestat, is being evaluated for its potential in treating Alzheimer's disease. It inhibits the β-site amyloid precursor protein cleaving enzyme 1, which is crucial in the disease's progression (Scott et al., 2016).

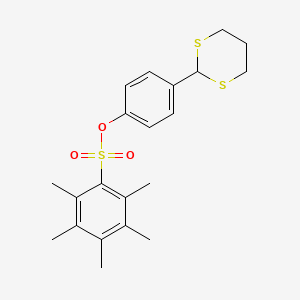

Insecticide Development : Thiamethoxam, a neonicotinoid insecticide, involves the synthesis of 1,3-thiazinane derivatives. It's effective against a wide range of pests and is used in modern pest management programs (Maienfisch et al., 2001).

Material Science

- Organic Solar Cells : Thiadiazinone derivatives, related to 1,3-Thiazinane, have been studied for their use in organic solar cells. Their optical, electrochemical, and transport properties make them suitable as electron donors in solar cell technology (Hermerschmidt et al., 2015).

Molecular and Structural Studies

- Structural Analysis : Detailed molecular and crystallographic analyses of 1,3-Thiazinane derivatives provide insights into their chemical behavior and potential for forming diverse molecular structures, which is essential in drug design and material science (Yan & Liang, 2009).

Zukünftige Richtungen

The future directions for 1,3-Thiazinane hydrochloride could involve further exploration of its synthesis and potential applications. For instance, a gold-catalyzed formation of 1,3-thiazine/1,3-thiazinane has been developed, which gives rise to a broad scope of 1,3-thiazine derivatives with excellent yields in short reaction times . This represents an interesting approach for the synthesis of potentially biologically relevant molecules .

Wirkmechanismus

Target of Action

1,3-Thiazinane hydrochloride is a compound that has been found to interact with homocysteine and its thiolactone . Homocysteine is an amino acid that plays a crucial role in many biochemical reactions in the body, including the synthesis of proteins, nucleic acids, and lipids .

Mode of Action

This compound is reactive towards aldehydes in an aqueous environment, forming substituted thiazinane carboxylic acids . This compound, in particular, forms an adduct with homocysteine, its thiolactone, and formaldehyde, resulting in the formation of 1,3-thiazinane-4-carboxylic acid .

Biochemical Pathways

The formation of 1,3-thiazinane-4-carboxylic acid from homocysteine and its thiolactone involves the reaction of these compounds with aldehydes . This reaction is part of the larger biochemical pathway involving the metabolism of amino acids and their cyclic thioesters .

Pharmacokinetics

It has been detected in human urine, suggesting that it is metabolized and excreted by the body .

Action Environment

The action of this compound is influenced by the aqueous environment in which it is present . Factors such as pH and the presence of other compounds, particularly aldehydes, can affect its reactivity and the formation of 1,3-thiazinane-4-carboxylic acid .

Biochemische Analyse

Biochemical Properties

1,3-Thiazinane hydrochloride is known to be reactive towards aldehydes in an aqueous environment, forming substituted thiazinane carboxylic acids This suggests that it can interact with various enzymes, proteins, and other biomolecules in biochemical reactions

Cellular Effects

It is suggested that it may influence cell function, including potential impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The specifics of these interactions and their implications for the compound’s mechanism of action are not yet clear.

Metabolic Pathways

The metabolic pathways involving this compound are not well characterized. It is known that the compound is reactive towards aldehydes, suggesting that it may be involved in certain metabolic reactions

Eigenschaften

IUPAC Name |

1,3-thiazinane;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NS.ClH/c1-2-5-4-6-3-1;/h5H,1-4H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFYXCDJIEWCRMR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCSC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79128-34-0 |

Source

|

| Record name | 1,3-thiazinane hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2967082.png)

![methyl 5-methyl-7-(1-methyl-1H-pyrazol-5-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2967084.png)

![1-(1-pyrrolidinyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2967085.png)

![5-[[1-[(1-Methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]quinoline](/img/structure/B2967089.png)

![3-Tert-butyl-6-[[1-[2-(triazol-1-yl)ethyl]piperidin-4-yl]methoxy]pyridazine](/img/structure/B2967090.png)

![N-{4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}furan-2-carboxamide](/img/structure/B2967097.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)pivalamide](/img/structure/B2967101.png)

![[3-[(E)-2-cyano-3-(2-methylanilino)-3-oxoprop-1-enyl]phenyl] naphthalene-1-carboxylate](/img/structure/B2967103.png)